molecular formula C14H9ClFN B572832 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile CAS No. 1355247-63-0

2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile

Cat. No. B572832
M. Wt: 245.681
InChI Key: IXGMTTMNUXFKLU-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile is a chemical compound with the CAS Number: 1355247-63-0 . It has a molecular weight of 245.68 . The IUPAC name for this compound is 3-chloro-3’-fluoro-4’-methyl [1,1’-biphenyl]-4-carbonitrile .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile is C14H9ClFN . The InChI code for this compound is 1S/C14H9ClFN/c1-9-2-3-11(7-14(9)16)10-4-5-12(8-17)13(15)6-10/h2-7H,1H3 .


Physical And Chemical Properties Analysis

The compound 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile has a molecular weight of 245.68 . .

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis Methods : Research has focused on developing practical synthesis methods for related compounds, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of various materials, including non-steroidal anti-inflammatory drugs (Qiu et al., 2009).
  • Study of By-Products in Synthesis : The synthesis process of related compounds like 2-cyano-4′-methylbiphenyl involves examining by-products to enhance the efficiency and purity of the synthesis process (C. Qun, 2007).
  • Molecular Structure Analysis : Detailed studies have been conducted on the molecular structure and vibrational spectra of similar compounds, such as 3-chloro-4-fluoro benzonitrile, using methods like Fourier transform infrared and Raman spectroscopy (Sundaraganesan et al., 2008).

Pharmacological and Biological Applications

  • Radioligand Development : Fluorinated analogs of benzonitrile have been synthesized for potential use in radioligand development for positron emission tomography (PET) imaging, particularly in monitoring brain receptors (Siméon et al., 2007).
  • Antitumor Properties : Some fluorinated benzonitriles have been studied for their antitumor properties, offering insights into new therapeutic avenues (Hutchinson et al., 2001).

Materials Science and Chemistry

  • Liquid-Crystal Transition Temperatures : Research on fluoro-substituted benzonitriles has provided valuable information about their liquid-crystal transition temperatures, which is critical in materials science (Kelly & Schad, 1985).
  • Synthesis of Novel Compounds : The ability to create novel compounds using fluoro-substituted benzonitriles in processes like Suzuki-Miyaura reactions has been explored, which has implications for developing new drugs and materials (Ali et al., 2013).

properties

IUPAC Name

2-chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN/c1-9-2-3-11(7-14(9)16)10-4-5-12(8-17)13(15)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMTTMNUXFKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742777
Record name 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile

CAS RN

1355247-63-0
Record name [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-3′-fluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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